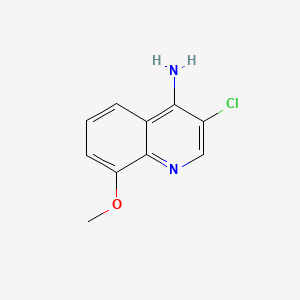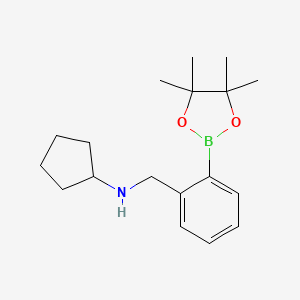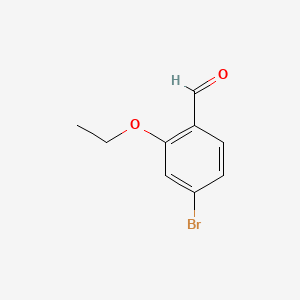
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have been studied for their pharmacological activities . These compounds have shown promising antimicrobial and antiproliferative (anticancer) activities .
Synthesis Analysis
The synthesis of similar compounds involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .Applications De Recherche Scientifique
Occurrence in Various Environments
A critical review focuses on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the necessity for more research on their occurrence, environmental fate, and toxicity. The review points out large knowledge gaps for several NBFRs, indicating the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. High concentrations of certain NBFRs have been frequently reported, raising concerns about their detection and potential health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Therapeutic Potential in Depression
The review of AMPA receptor agonists for depression treatment underscores their potential for fast-acting and robust therapeutic effects, similar to those observed with NMDA receptor antagonists like ketamine. This highlights the importance of further research on AMPA receptor agonists as potential novel antidepressants (Yang et al., 2012).
Chemotherapeutic Treatment of Advanced Colorectal Cancer
An article reviewing the chemotherapeutic treatment of advanced colorectal cancer emphasizes the importance of 5-fluorouracil (5-FU) and its combinations, particularly with folinic acid, as the most successful approach to date. This underscores the need for continued clinical and basic scientific research in this area (Abbruzzese & Levin, 1989).
Stability and Degradation Pathways
A study employing LC-MS/MS to determine the stability of nitisinone (a related compound) and its degradation products provides insights into the stability and degradation pathways of such compounds, contributing to a better understanding of their properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
DNA Binding and Applications
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, have applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This provides a basis for rational drug design and investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFXKHJBEFAQKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677563 |
Source


|
| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
1211593-45-1 |
Source


|
| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

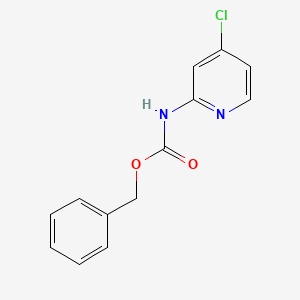
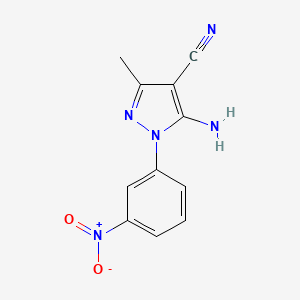
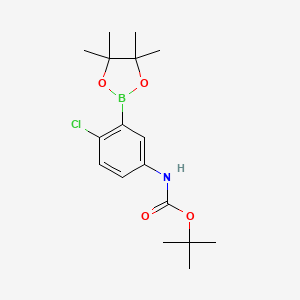

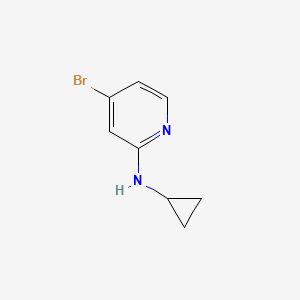
![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)
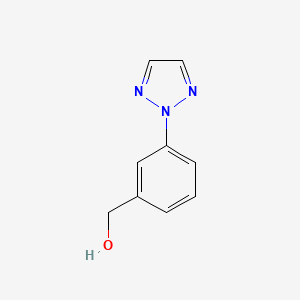
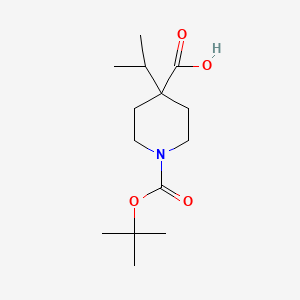
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)
